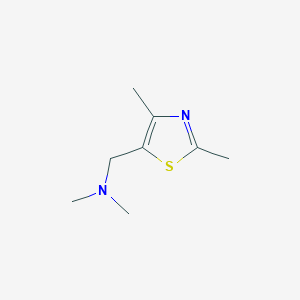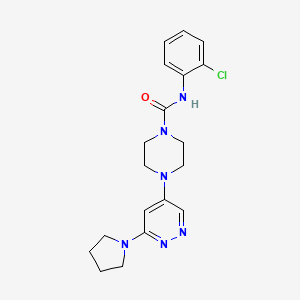
1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-Dimethylthiazol-5-yl)ethanone” is a compound with the CAS Number: 38205-60-6 . It has a molecular weight of 155.22 and its molecular formula is C7H9NOS . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
There are several synthetic routes for compounds similar to “1-(2,4-dimethylthiazol-5-yl)ethanone”. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of “1-(2,4-dimethylthiazol-5-yl)ethanone” includes a thiazole ring substituted at positions 2, 4, and 5 . The InChI Key for this compound is BLQOKWQUTLNKON-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine” are not available, compounds with similar structures, such as isoxazoles, play an important role in 1,3-dipolar cycloaddition (13DC) reactions .Physical and Chemical Properties Analysis
“1-(2,4-dimethylthiazol-5-yl)ethanone” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound’s boiling point is 229.0±0.0 °C at 760 mmHg .科学的研究の応用
Neurokinin-1 Receptor Antagonist
1-(2,4-dimethylthiazol-5-yl)-N,N-dimethylmethanamine hydrochloride shows high affinity as an orally active h-NK(1) receptor antagonist. Its effectiveness in pre-clinical tests relevant to emesis and depression highlights its potential in these areas of medical research (Harrison et al., 2001).
Antipsychotic Potential
Research indicates that related compounds, specifically 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrate an antipsychotic-like profile in behavioral animal tests. These findings are significant for the development of novel antipsychotic agents, especially those that do not interact with dopamine receptors (Wise et al., 1987).
Antidepressant Properties
Compounds such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which are structurally related to this compound, have been identified as potential antidepressants with reduced side effects. Their effectiveness in standard antidepressant assays makes them an important focus in antidepressant research (Bailey et al., 1985).
Antitumor and Antimalarial Activity
Gold(I) complexes containing functionalized heterocyclic ligands, such as 3,4-dimethyl-3H-thiazol-2-ylideneamine, have shown promising results in preliminary studies assessing their antitumor and antimalarial potential. This highlights the medicinal value of these compounds in oncology and malaria treatment research (Coetzee et al., 2011).
Synthesis of Energetic Compounds
Compounds like 1,4-Bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, which are structurally similar to this compound, have been synthesized as nitrogen-rich compounds. Their characterization and energetic properties are of interest in the field of materials science (Heppekausen et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6-8(5-10(3)4)11-7(2)9-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYDISMDTUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dichloro-N-[3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2598577.png)
![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2598582.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)
![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)
